molecular formula C37H72N4O5S B11936214 3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate

3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate

Cat. No.: B11936214
M. Wt: 685.1 g/mol
InChI Key: WUJVPODXELZABP-UHFFFAOYSA-N
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Description

MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol isolated from the liver of the dogfish shark. It is a potent and highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling and other cellular processes. MSI-1436 has shown promise in various therapeutic areas, including regenerative medicine, metabolic disorders, and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSI-1436 involves several steps, starting from cholesterolThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of MSI-1436 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MSI-1436 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MSI-1436 can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

MSI-1436 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme inhibition and protein phosphorylation.

    Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.

    Medicine: Explored as a therapeutic agent for conditions such as diabetes, obesity, and cancer.

Mechanism of Action

MSI-1436 exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B) through a non-competitive allosteric mechanism. This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake. Additionally, MSI-1436 modulates other cellular pathways, including those involved in cell proliferation, apoptosis, and stress responses .

Comparison with Similar Compounds

Similar Compounds

    Squalamine: Another aminosterol with antimicrobial and antiangiogenic properties.

    Ertiprotafib: A small-molecule PTP1B inhibitor with similar therapeutic potential.

Uniqueness of MSI-1436

MSI-1436 is unique due to its high selectivity for PTP1B and its ability to stimulate tissue regeneration. Unlike other PTP1B inhibitors, MSI-1436 has shown efficacy in promoting heart and skeletal muscle regeneration in animal models, making it a promising candidate for regenerative medicine .

Properties

IUPAC Name

[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870169
Record name 3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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